molecular formula C13H19N3O3 B5740079 2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol

2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol

Cat. No.: B5740079
M. Wt: 265.31 g/mol
InChI Key: YOQCWZKWCQRGRG-UHFFFAOYSA-N
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Description

2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol is an organic compound that features a piperazine ring substituted with an ethyl group and a nitrophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol typically involves the reaction of 4-nitrophenol with 1-(chloromethyl)-4-ethylpiperazine under basic conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, and requires a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as alkylation or acylation, using appropriate reagents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride).

Major Products

    Reduction: 2-[(4-ethylpiperazin-1-yl)methyl]-4-aminophenol.

    Substitution: Various alkylated or acylated derivatives of the phenol.

Scientific Research Applications

2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross cell membranes, while the nitrophenol moiety can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methylpiperazin-1-yl)methyl]-4-nitrophenol
  • 2-[(4-ethylpiperazin-1-yl)methyl]-4-aminophenol
  • 2-[(4-ethylpiperazin-1-yl)methyl]-4-chlorophenol

Uniqueness

2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol is unique due to the presence of both the ethyl-substituted piperazine ring and the nitrophenol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4-ethylpiperazin-1-yl)methyl]-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-14-5-7-15(8-6-14)10-11-9-12(16(18)19)3-4-13(11)17/h3-4,9,17H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQCWZKWCQRGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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